Propanediamide, N,N,N',N'-tetramethyl-2-oxo-
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Overview
Description
Propanediamide, N,N,N’,N’-tetramethyl-2-oxo- is a chemical compound with the molecular formula C₇H₁₂N₂O₃. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanediamide, N,N,N’,N’-tetramethyl-2-oxo- typically involves the reaction of appropriate amines with oxalyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane. The reaction mixture is then purified through techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of Propanediamide, N,N,N’,N’-tetramethyl-2-oxo- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of automated systems and continuous flow reactors is common in industrial settings to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Propanediamide, N,N,N’,N’-tetramethyl-2-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Propanediamide, N,N,N’,N’-tetramethyl-2-oxo- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of Propanediamide, N,N,N’,N’-tetramethyl-2-oxo- involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with proteins and other biomolecules, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
- Propanediamide, N,N,N’,N’-tetramethyl-1-oxo-
- Propanediamide, N,N,N’,N’-tetramethyl-3-oxo-
Uniqueness
Propanediamide, N,N,N’,N’-tetramethyl-2-oxo- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
60672-20-0 |
---|---|
Molecular Formula |
C7H12N2O3 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
N,N,N',N'-tetramethyl-2-oxopropanediamide |
InChI |
InChI=1S/C7H12N2O3/c1-8(2)6(11)5(10)7(12)9(3)4/h1-4H3 |
InChI Key |
PMSHKUOVKVMTMN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C(=O)C(=O)N(C)C |
Origin of Product |
United States |
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